15-Hydroxy-5,8,11,13-eicosatetraenoic acid
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Overview
Description
15-Hydroxy-5,8,11,13-eicosatetraenoic acid is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. This compound is part of the eicosanoid family and is produced through the lipoxygenase pathway. It plays a significant role in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is synthesized from arachidonic acid via the 15-lipoxygenase pathway. The reaction involves the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts such as lipoxygenases derived from plant or microbial sources. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 15-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxide intermediate can be reduced to the hydroxy form.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed under controlled conditions.
Major Products:
- 15-oxo-eicosatetraenoic acid
- 5,15-dihydroxy-eicosatetraenoic acid
- 5-oxo-15-hydroxy-eicosatetraenoic acid
Scientific Research Applications
15-Hydroxy-5,8,11,13-eicosatetraenoic acid has a wide range of applications in scientific research:
- Chemistry: It is used as a standard for studying lipid oxidation and eicosanoid pathways.
- Biology: It serves as a biomarker for oxidative stress and inflammation.
- Medicine: It is investigated for its role in diseases such as asthma, cardiovascular diseases, and cancer.
- Industry: It is used in the development of anti-inflammatory drugs and as a component in biochemical assays .
Mechanism of Action
15-Hydroxy-5,8,11,13-eicosatetraenoic acid exerts its effects through several mechanisms:
- Inhibition of Cyclooxygenase: It inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins .
- Regulation of Inflammatory Responses: It acts as a signaling molecule, modulating the activity of immune cells and the release of other inflammatory mediators .
- Antioxidant Properties: It can scavenge reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
- 12-Hydroxy-5,8,10,14-eicosatetraenoic acid
- 5-Hydroxy-6,8,11,14-eicosatetraenoic acid
- 20-Hydroxy-5,8,11,14-eicosatetraenoic acid
Uniqueness: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is unique due to its specific role in the 15-lipoxygenase pathway and its potent anti-inflammatory and antioxidant properties. Unlike other hydroxyeicosatetraenoic acids, it has a distinct mechanism of action and a broader range of biological activities .
Properties
IUPAC Name |
15-hydroxyicosa-5,8,11,13-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866448 |
Source
|
Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-47-8 |
Source
|
Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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